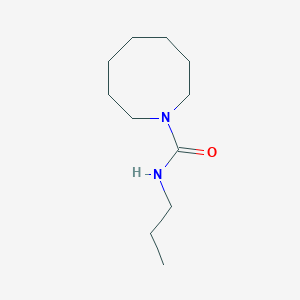![molecular formula C19H20N2O2 B7460787 N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)
N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide, commonly known as QNZ, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. QNZ is a small molecule inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating immune and inflammatory responses. In
作用机制
QNZ exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, bacterial and viral products, and stress signals. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the transcription of target genes. QNZ inhibits NF-κB activation by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects
QNZ has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, QNZ induces apoptosis by activating caspase-3 and caspase-8 and downregulating anti-apoptotic proteins. QNZ also inhibits tumor angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. In autoimmune disorders, QNZ suppresses the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), by inhibiting NF-κB activation. In inflammatory diseases, QNZ reduces inflammation and tissue damage by inhibiting the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
实验室实验的优点和局限性
QNZ has several advantages for lab experiments, including its small molecular size, high solubility in water, and low toxicity. QNZ can be easily synthesized and purified, and its purity can be confirmed by HPLC analysis. However, QNZ has some limitations for lab experiments, including its instability in aqueous solutions and its potential to interact with other proteins and enzymes. QNZ should be stored at -20°C and protected from light to prevent degradation.
未来方向
There are several future directions for the scientific research of QNZ. One potential area of research is the development of QNZ-based therapeutics for cancer and autoimmune disorders. QNZ can be used as a lead compound for the development of more potent and selective NF-κB inhibitors. Another potential area of research is the identification of biomarkers for QNZ response in cancer and autoimmune disorders. Biomarkers can be used to predict patient response to QNZ-based therapies and to monitor treatment efficacy. Additionally, the combination of QNZ with other anti-cancer and anti-inflammatory agents may enhance therapeutic efficacy and reduce toxicity.
合成方法
The synthesis of QNZ involves a multi-step process that begins with the reaction of 3-acetyl-4-hydroxyquinoline with 3-bromopropionic acid to form the intermediate product, 3-(3-bromopropionyl)-4-hydroxyquinoline. The intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield QNZ. The purity of the final product is typically confirmed by high-performance liquid chromatography (HPLC) analysis.
科学研究应用
QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, QNZ has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In autoimmune disorders, QNZ has been shown to suppress the production of pro-inflammatory cytokines and reduce disease severity in animal models. In inflammatory diseases, QNZ has been shown to reduce inflammation and tissue damage by inhibiting NF-κB activation.
属性
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(12-13-20-19(23)16-8-2-1-3-9-16)21-14-6-10-15-7-4-5-11-17(15)21/h1-5,7-9,11H,6,10,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZVCFXEMJGDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B7460731.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)

![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)



